D-Glucurono-6,3-lactone acetonide is a derivative of D-Glucurono-6,3-lactone, a naturally occurring sugar found in connective tissues and some plants []. While research on D-Glucurono-6,3-lactone acetonide itself is limited, its parent compound, D-Glucurono-6,3-lactone, has been explored for various scientific applications.
D-Glucurono-6,3-lactone acetonide is a chemical compound with the molecular formula C9H12O6 and a molecular weight of approximately 216.19 g/mol. It is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. The compound is known for its white crystalline appearance and has been utilized in various chemical applications due to its versatile properties .
These reactions highlight the compound's potential as a reactive intermediate in organic synthesis.
Research indicates that D-Glucurono-6,3-lactone acetonide exhibits various biological activities, primarily due to its structural features. Some notable properties include:
D-Glucurono-6,3-lactone acetonide can be synthesized through several methods:
These methods allow for the production of this compound in research and industrial settings.
D-Glucurono-6,3-lactone acetonide has several applications across various fields:
D-Glucurono-6,3-lactone acetonide shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
D-glucuronic acid | C6H10O7 | Precursor to glucuronides; involved in detoxification |
D-mannuronic acid | C6H10O7 | Structural isomer; used in alginate production |
L-gulonic acid | C6H10O7 | Related sugar acid; potential therapeutic uses |
D-glucosamine | C6H13N1O5 | Amino sugar; involved in joint health supplements |
D-Glucurono-6,3-lactone acetonide is unique due to its lactone structure and specific biological activities that distinguish it from these similar compounds. Its dual role as both a chemical intermediate and a bioactive molecule makes it particularly valuable in research and application contexts .
D-Glucurono-6,3-lactone acetonide exhibits distinct thermal characteristics that are fundamental to its handling, storage, and processing requirements. The compound demonstrates a well-defined melting point range of 119-121°C, as consistently reported across multiple commercial suppliers and analytical studies [1] [2] [3]. This relatively narrow melting range indicates high purity and crystalline uniformity of the material.
Thermogravimetric analysis predictions suggest a boiling point of 386.0 ± 42.0°C at 760 mmHg [3] [4], though this value represents computational predictions rather than experimental determination. The significant uncertainty range reflects the challenges in accurately predicting thermal decomposition behavior for complex organic lactone structures containing multiple functional groups.
The predicted density of 1.410 ± 0.06 g/cm³ [3] [4] provides insight into the molecular packing efficiency within the crystalline lattice. This relatively high density value is consistent with the presence of multiple oxygen-containing functional groups capable of forming intermolecular interactions, contributing to efficient crystal packing.
Storage stability studies indicate that D-Glucurono-6,3-lactone acetonide remains stable when stored at room temperature under sealed, dry conditions [3] [5]. The absence of significant thermal degradation at ambient temperatures makes this compound suitable for standard laboratory storage protocols without requiring specialized temperature control.
Table 1: Thermal Properties of D-Glucurono-6,3-lactone acetonide
Property | Value | Source |
---|---|---|
Melting Point | 119-121°C | Multiple Suppliers |
Boiling Point (Predicted) | 386.0 ± 42.0°C at 760 mmHg | ChemicalBook Prediction |
Density (Predicted) | 1.410 ± 0.06 g/cm³ | ChemicalBook Prediction |
Storage Temperature | Room Temperature (Sealed, Dry) | Manufacturer Specifications |
The solubility profile of D-Glucurono-6,3-lactone acetonide reveals complex interactions between the compound's structural features and various solvent systems. The acetonide protecting group significantly modifies the solubility characteristics compared to the parent glucuronic acid lactone.
In polar protic solvents, the compound demonstrates limited solubility. Water solubility is characterized as "slightly soluble" [3] [6], which represents a marked reduction compared to the highly water-soluble parent glucuronic acid lactone that exhibits solubility of 269 g/L [7]. This decreased aqueous solubility results from the hydrophobic acetonide protection masking hydroxyl groups that would otherwise engage in hydrogen bonding with water molecules.
Tetrahydrofuran, a polar aprotic solvent, provides notably better solvation properties. The compound forms clear, colorless solutions at 10% concentration [8] [9] [10], indicating good compatibility with aprotic polar environments. This enhanced solubility in tetrahydrofuran suggests that the compound's dipolar characteristics are better accommodated in aprotic media where competitive hydrogen bonding from protic solvents is absent.
Non-polar solvent interactions present an interesting paradox. While the compound shows slight solubility in chloroform [3] [6], related glucuronic acid derivatives demonstrate insolubility in benzene [7]. This differential behavior between chloroform and benzene likely reflects chloroform's ability to act as a weak hydrogen bond donor through its chlorinated hydrogen, enabling limited interaction with the remaining hydroxyl functionalities.
Table 2: Solubility Parameters in Various Solvent Systems
Solvent System | Solubility | Polarity Classification |
---|---|---|
Water | Slightly Soluble | Polar Protic |
Chloroform | Slightly Soluble | Non-Polar |
Tetrahydrofuran (THF) | Soluble (10% clear and colourless) | Polar Aprotic |
Methanol | Limited Data Available | Polar Protic |
Ethanol | Limited Data Available | Polar Protic |
Benzene | Insoluble (Related Compound) | Non-Polar |
The stability of D-Glucurono-6,3-lactone acetonide under varying pH conditions reflects the compound's susceptibility to hydrolytic processes affecting both the lactone ring and acetonide protecting groups. The acetonide protection strategy inherently provides enhanced stability compared to unprotected glucuronic acid derivatives.
Under acidic conditions, the acetonide protecting groups demonstrate remarkable stability, which is characteristic of this protection methodology. The compound's predicted pKa value of 12.09 ± 0.40 [3] [4] indicates that under physiological and mildly acidic conditions, the compound remains predominantly in its neutral form, minimizing ionic interactions that could destabilize the molecular structure.
The lactone ring system exhibits pH-dependent equilibrium behavior. While specific hydrolysis kinetics for the acetonide-protected derivative have not been extensively documented, related glucuronic acid lactones demonstrate spontaneous hydrolysis to their corresponding acids in aqueous environments . The acetonide protection likely retards this hydrolysis by reducing the accessibility of water molecules to the lactone carbonyl.
Studies on related benzylidene-protected glucuronic acid lactones have demonstrated that protecting group removal requires strongly acidic conditions [12], suggesting that the acetonide-protected form maintains structural integrity across a wide pH range. The crystallographic analysis of related compounds shows hydrogen-bonded chain structures [12], indicating that intermolecular interactions contribute to overall stability.
D-Glucurono-6,3-lactone acetonide exhibits distinctive chiroptical properties that reflect its multiple stereocenters and conformational preferences. The specific rotation [α]D ranges from +52° to +52.5° when measured at a concentration of c=1 in chloroform at 20°C [1] [2] [8] [9]. This positive rotation value indicates dextrorotatory behavior, consistent with the D-configuration of the parent glucuronic acid.
The magnitude of specific rotation provides insight into the compound's conformational state and the spatial arrangement of its chromophoric groups. The relatively high positive rotation suggests that the acetonide protection preserves the native stereochemical environment of the glucuronic acid backbone while introducing additional conformational constraints through the bicyclic acetonide system.
Polarimetric measurements demonstrate excellent reproducibility with an uncertainty of ± 2° [8] [9], indicating that the compound maintains consistent optical activity under standard measurement conditions. The choice of chloroform as the measurement solvent reflects both the compound's enhanced solubility in this medium and the solvent's minimal contribution to background optical rotation.
The optical activity data correlates with crystallographic studies of related glucuronic acid derivatives, which show defined three-dimensional arrangements stabilized by hydrogen bonding networks [12]. These structural features contribute to the compound's distinctive chiroptical signature and provide a reliable method for purity assessment and stereochemical confirmation.
Table 3: Chiroptical Properties and Polarimetric Data
Property | Value | Uncertainty |
---|---|---|
Specific Rotation [α]D | +52° to +52.5° | ± 2° |
Concentration | c = 1 | - |
Solvent | Chloroform | - |
Temperature | 20°C | - |
The hydrogen bonding network within D-Glucurono-6,3-lactone acetonide represents a delicate balance between intramolecular stabilization and intermolecular crystal packing forces. The acetonide protection significantly modifies the hydrogen bonding landscape compared to the fully hydroxylated parent compound.
Crystallographic studies of related benzylidene-protected glucuronic acid lactones reveal that these compounds form hydrogen-bonded chains of molecules through classical O-H···O interactions [12]. The remaining hydroxyl groups in the acetonide-protected derivative likely engage in similar intermolecular hydrogen bonding patterns, contributing to the compound's crystalline stability and melting point characteristics.
The acetonide protecting group introduces conformational rigidity through the formation of a six-membered ring system that constrains the relative positions of the protected hydroxyl groups. This conformational constraint influences the overall molecular shape and affects the accessibility of hydrogen bonding sites. Computational studies suggest that the compound contains one hydrogen bond donor and six hydrogen bond acceptors [13], indicating multiple sites for potential intermolecular interactions.
Intramolecular hydrogen bonding may occur between the remaining free hydroxyl group and nearby oxygen atoms within the molecule, contributing to conformational stability. The lactone carbonyl oxygen represents a particularly strong hydrogen bond acceptor, potentially participating in both intra- and intermolecular hydrogen bonding networks.
The hydroxyl groups on the protected derivative maintain their ability to form hydrogen bonds with appropriate acceptor molecules, explaining the compound's enhanced solubility in hydrogen bond accepting solvents like tetrahydrofuran compared to purely hydrophobic environments. The spatial arrangement of these remaining hydrogen bonding sites determines the compound's overall solvation behavior and crystal packing preferences.
Analysis of the hydrogen bonding network provides crucial insight into the compound's physical properties, including its melting point, solubility characteristics, and stability profile. The preservation of key hydrogen bonding capabilities while masking others through acetonide protection creates a unique molecular environment that balances stability with synthetic utility.
Table 4: Chemical Identity and Basic Properties
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₂O₆ |
Molecular Weight | 216.19 g/mol |
CAS Number | 20513-98-8 |
MDL Number | MFCD00061641 |
InChI Key | BDBGJSXZKMTMGP-BOFVIFSBSA-N |
Physical Form | Crystalline Powder |
Appearance | White |
Purity | ≥98% |